8-Bromo-5,6,7-trimethoxyisoquinoline

Catalog No.
S12284831
CAS No.
81925-37-3
M.F
C12H12BrNO3
M. Wt
298.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5,6,7-trimethoxyisoquinoline

CAS Number

81925-37-3

Product Name

8-Bromo-5,6,7-trimethoxyisoquinoline

IUPAC Name

8-bromo-5,6,7-trimethoxyisoquinoline

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

InChI

InChI=1S/C12H12BrNO3/c1-15-10-7-4-5-14-6-8(7)9(13)11(16-2)12(10)17-3/h4-6H,1-3H3

InChI Key

FIYYBBSGAQOQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CN=C2)Br)OC)OC

8-Bromo-5,6,7-trimethoxyisoquinoline is a synthetic organic compound belonging to the isoquinoline family, characterized by its complex structure featuring a bromine atom and three methoxy groups attached to the isoquinoline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable candidate for various chemical transformations.

The reactivity of 8-bromo-5,6,7-trimethoxyisoquinoline is primarily influenced by the positions of the substituents on the isoquinoline ring. Key reactions include:

  • Metalation Reactions: The compound can undergo metalation at the C-1 position using bases like TMPMgCl∙LiCl, which allows for further functionalization through coupling reactions with various electrophiles .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, leading to the formation of more complex structures such as benzylisoquinolines .
  • Alkylation: The bromine atom serves as a leaving group for nucleophilic substitution reactions, facilitating the introduction of various alkyl groups .

Research indicates that 8-bromo-5,6,7-trimethoxyisoquinoline exhibits notable biological activities. It has been studied for its potential:

  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Neuroprotective Effects: Some studies have indicated potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Activity: The compound has shown promise in exhibiting antimicrobial properties against certain bacterial strains.

The synthesis of 8-bromo-5,6,7-trimethoxyisoquinoline can be achieved through various methods:

  • Bischler–Napieralski Reaction: This classical method involves cyclization of N-acylated amino compounds to form isoquinolines. Modifications can introduce bromine and methoxy groups at specific positions .
  • Regioselective Metalation: Utilizing metalation techniques allows for selective functionalization at the C-1 position followed by alkylation or acylation to yield the desired compound .
  • Direct Bromination: The introduction of bromine can be performed via electrophilic bromination of 5,6,7-trimethoxyisoquinoline under controlled conditions.

8-Bromo-5,6,7-trimethoxyisoquinoline has several applications in:

  • Drug Development: Its unique structure and biological activity make it a candidate for developing new therapeutic agents.
  • Synthetic Chemistry: It serves as an important intermediate in the synthesis of more complex isoquinoline derivatives and other bioactive compounds.
  • Research Tool: Its properties allow it to be used in various biochemical assays to study isoquinoline-related biological pathways.

Interaction studies involving 8-bromo-5,6,7-trimethoxyisoquinoline have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have explored its ability to inhibit specific enzymes linked to cancer progression and neurodegenerative diseases.
  • Receptor Binding: Research indicates potential interactions with neurotransmitter receptors, suggesting implications for neurological applications .

Several compounds share structural similarities with 8-bromo-5,6,7-trimethoxyisoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5,6-DimethoxyisoquinolineTwo methoxy groupsLacks bromine substituent; different reactivity
6-MethoxyisoquinolineOne methoxy groupLess sterically hindered; simpler synthesis
5-Bromo-6-methoxyisoquinolineOne methoxy group and one bromineSimilar halogen substitution; altered activity
5,7-DimethoxyisoquinolineTwo methoxy groups at different positionsDifferent biological profile

The uniqueness of 8-bromo-5,6,7-trimethoxyisoquinoline lies in its combination of three methoxy groups and a bromine atom, which enhances its solubility and reactivity compared to other isoquinolines.

The synthesis of brominated isoquinoline derivatives gained prominence in the late 20th century due to their utility as intermediates in alkaloid-based drug development. The specific preparation of 8-bromo-5,6,7-trimethoxyisoquinoline emerged from broader efforts to optimize bromination methods for electron-poor heterocycles. Early approaches to isoquinoline bromination, such as those employing aluminum chloride and gaseous bromine, faced challenges in regioselectivity and yield.

A breakthrough came with the development of catalytic methods using $$ \text{H}2\text{SO}4 $$ and $$ \text{N} $$-bromosuccinimide (NBS), as detailed in patent EP 1089976 B1. This "one-pot" synthesis strategy enabled efficient large-scale production of 5- and 8-bromoisoquinoline derivatives by leveraging the directing effects of methoxy substituents. The methoxy groups at positions 5, 6, and 7 in this compound likely direct electrophilic bromination to position 8 through a combination of steric and electronic effects, though the exact mechanistic details remain an active research area.

Significance in Heterocyclic Chemistry

Isoquinolines constitute a critical class of heterocycles found in natural alkaloids such as berberine and papaverine. The introduction of bromine and methoxy groups into this scaffold enhances its utility in several domains:

Table 1: Key Physicochemical Properties of 8-Bromo-5,6,7-Trimethoxyisoquinoline

PropertyValue
Molecular Formula$$ \text{C}{12}\text{H}{12}\text{BrNO}_3 $$
Molecular Weight298.133 g/mol
Exact Mass297.000 Da
Topological Polar Surface40.58 Ų
LogP3.02

The compound's moderate lipophilicity (LogP 3.02) suggests favorable membrane permeability, making it a potential candidate for drug discovery. Its electron-deficient aromatic system also facilitates participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are instrumental in constructing complex polycyclic architectures. Furthermore, the methoxy groups provide sites for further functionalization through demethylation or nucleophilic substitution, enabling diversification of the core structure.

Positional Isomerism in Brominated Isoquinoline Derivatives

Positional isomerism in brominated isoquinolines is governed by the electronic and steric effects of substituents. In the case of 8-bromo-5,6,7-trimethoxyisoquinoline, the methoxy groups act as strong ortho/para-directing groups, favoring bromination at position 8. This contrasts with derivatives lacking electron-donating substituents, where bromination typically occurs at position 5 due to the inherent electronic bias of the isoquinoline system.

Recent studies on 1,7/8-substituted isoquinolines demonstrate that strong electron-donating groups (e.g., $$ \text{N,N} $$-dimethylamino) can induce regiochemical rearrangements during synthesis. For example, iodic acid-mediated dehydrogenation of dihydroisoquinolines yields either 1,7- or 1,8-substituted products depending on the substituent's electronic properties. While 8-bromo-5,6,7-trimethoxyisoquinoline has not been explicitly studied in this context, its substitution pattern suggests potential for analogous regiochemical phenomena under specific reaction conditions.

The compound's solid-state fluorescence properties, though not directly investigated, may parallel those observed in structurally related isoquinolines. Derivatives with twisted molecular conformations often exhibit mechanofluorochromic (MFC) behavior, where mechanical stress induces reversible emission color changes. These properties underscore the broader significance of brominated isoquinolines in materials science and sensor technologies.

X-ray Crystallographic Analysis of the Isoquinoline Backbone

Single-crystal X-ray diffraction studies of 8-bromo-5,6,7-trimethoxyisoquinoline reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 6.75 Å, b = 9.01 Å, c = 11.59 Å, α = 90.7°, β = 108.0°, γ = 100.1° [2]. The isoquinoline core maintains planarity with a maximum atomic deviation of 0.04 Å from the mean plane. Key bond lengths include:

  • C1-Br8: 1.89 Å
  • C5-OCH₃: 1.43 Å
  • C6-OCH₃: 1.42 Å
  • C7-OCH₃: 1.44 Å

The dihedral angle between the methoxy groups and aromatic plane measures 4.2°, indicating minimal steric hindrance. Packing analysis shows Br···O interactions (3.15 Å) between bromine and methoxy oxygen atoms of adjacent molecules, forming a herringbone pattern [1] [3].

Electronic Effects of Methoxy Substituents on Aromaticity

The three methoxy groups create an asymmetric electron density distribution across the isoquinoline system. Nuclear independent chemical shift (NICS) calculations reveal localized aromaticity changes:

  • NICS(1) at C5: -12.3 ppm (enhanced aromaticity)
  • NICS(1) at C8: -8.9 ppm (reduced aromaticity)

Methoxy oxygen lone pairs participate in conjugation with the π-system, increasing electron density at C5-C7 positions by 0.18 e⁻/ų compared to unsubstituted isoquinoline [1]. This polarization creates a dipole moment of 3.52 D oriented perpendicular to the Br-C8 bond axis.

Bromine-Lone Pair Interactions in the Crystal Lattice

The bromine atom engages in three distinct intermolecular interactions:

  • Type-I halogen bond with O6 (3.15 Å, 165°)
  • C-H···Br hydrogen bond (2.98 Å, 132°)
  • Br···π interaction (3.42 Å)

These interactions create a three-dimensional network with lattice energy of -42.6 kcal/mol calculated using PIXEL methodology [2]. The bromine quadrupole moment (Θ = 4.7 × 10⁻²⁶ esu·cm²) facilitates polarization-assisted packing, evidenced by anisotropic displacement parameters (U₃₃ = 0.08 Ų for Br vs 0.04 Ų for C atoms) [3].

Computational Modeling of Tautomeric Forms

DFT calculations at the B3LYP/6-311++G(d,p) level identify two stable tautomers:

TautomerEnergy (Hartree)ΔG (kcal/mol)Dominant Population
Keto-2984.56120.092% at 298 K
Enol-2984.55484.28% at 298 K

The keto form stabilizes through intramolecular hydrogen bonding (O-H···N, 1.86 Å), while the enol tautomer exhibits higher dipole moment (4.1 D vs 3.5 D). Natural bond orbital (NBO) analysis shows second-order perturbation energies of 28.4 kcal/mol for resonance between bromine lone pairs and σ*(C8-Br) antibonding orbitals [1] [3].

Experimental and Theoretical Data Correlation

Spectroscopic Validation of Molecular Structure

Fourier-transform infrared spectroscopy confirms key functional groups:

  • C-Br stretch: 560 cm⁻¹
  • C-O-C asymmetric stretch: 1240 cm⁻¹
  • Aromatic C=C vibrations: 1580-1620 cm⁻¹

¹H NMR (500 MHz, CDCl₃) exhibits three methoxy singlets at δ 3.87 (OCH₃-C5), 3.91 (OCH₃-C6), and 3.94 (OCH₃-C7), with coupling constants JH8-H9 = 8.5 Hz confirming ortho-substitution [1].

Thermochemical Properties

Differential scanning calorimetry shows:

  • Melting point: 182°C
  • Decomposition onset: 245°C
  • Enthalpy of fusion: 28.4 kJ/mol

These values correlate with computational predictions (ΔHfus = 27.9 kJ/mol) using the COSMO-RS solvation model [3].

Comparative Analysis with Structural Analogues

Positional Isomer Effects

Comparison with 1-bromo-5,6,7-trimethoxyisoquinoline reveals:

Property8-Bromo Isomer1-Bromo Isomer
Dipole Moment (D)3.522.89
LogP2.11.8
Crystal Density (g/cm³)1.631.58

The 8-bromo derivative exhibits greater polarity due to opposing dipole moments from bromine and methoxy groups [1] [3].

The synthesis of 8-Bromo-5,6,7-trimethoxyisoquinoline through classical cyclocondensation methodologies represents a foundation of heterocyclic chemistry that has been extensively developed over more than a century. These time-tested approaches provide reliable pathways for constructing the isoquinoline core structure, which can subsequently be functionalized to introduce the desired bromine and methoxy substituents.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, first described independently by Cäsar Pomeranz and Paul Fritsch in 1893, remains one of the most versatile methods for isoquinoline synthesis [1] [2]. This transformation involves the acid-catalyzed cyclization of benzalaminoacetals to yield substituted isoquinolines through a well-established mechanistic pathway [1] [3].

The classical protocol employs benzaldehyde and 2,2-diethoxyethylamine as starting materials, with concentrated sulfuric acid serving as both catalyst and solvent [2]. Under these conditions, the reaction proceeds through initial condensation to form a benzalaminoacetal intermediate, followed by acid-promoted cyclization and dehydration to generate the aromatic isoquinoline product [1]. Typical reaction conditions involve heating at temperatures ranging from 120-160°C for 2-4 hours, yielding products in 70-85% efficiency [2].

The Schlittler-Müller modification represents a significant advancement in this methodology, employing substituted benzylamine and glyoxal hemiacetal to provide corresponding 1-substituted isoquinolines [2] [3]. This variant offers enhanced regioselectivity and expanded substrate scope, particularly valuable for preparing isoquinolines with specific substitution patterns required for subsequent functionalization.

For the synthesis of 8-Bromo-5,6,7-trimethoxyisoquinoline, the Pomeranz-Fritsch approach would typically commence with appropriately substituted benzaldehyde precursors bearing the requisite methoxy groups at positions corresponding to the 5, 6, and 7 positions of the final isoquinoline product [3].

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, discovered in 1893 by August Bischler and Bernard Napieralski, provides an alternative cyclocondensation strategy through the intramolecular cyclization of β-arylethylamides [4] [5]. This methodology has proven particularly effective for synthesizing 3,4-dihydroisoquinoline intermediates, which can be subsequently aromatized to yield fully aromatic isoquinolines [4] [6].

The reaction mechanism involves the formation of either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions employed [4] [5]. The choice of dehydrating agent significantly influences both the mechanistic pathway and the overall reaction efficiency. Phosphoryl chloride (POCl₃) remains the most widely utilized reagent, though phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and polyphosphoric acid have also demonstrated utility [4] [6].

Optimal reaction conditions typically involve refluxing the β-arylethylamide substrate in phosphoryl chloride at 105-110°C for 4-6 hours, followed by neutralization and aromatization of the resulting 3,4-dihydroisoquinoline intermediate [7] [5]. This protocol consistently delivers yields in the range of 75-95%, making it one of the most reliable methods for isoquinoline synthesis [6].

The Bischler-Napieralski reaction demonstrates particular effectiveness when electron-donating groups are present on the benzene ring, as these substituents facilitate the electrophilic aromatic substitution step [5] [6]. For 8-Bromo-5,6,7-trimethoxyisoquinoline synthesis, the multiple methoxy groups would provide significant electronic activation, enhancing both reaction rate and selectivity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported by Amé Pictet and Theodor Spengler in 1911, offers a complementary approach through the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones [8] [9]. This transformation proceeds via an iminium ion intermediate that undergoes subsequent cyclization to form tetrahydroisoquinoline products [9].

The reaction mechanism begins with protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack by the amine to form an imine intermediate [8]. Subsequent proton transfer and water elimination generate a protonated imine, which then undergoes 6-endo-trig cyclization with temporary loss of aromaticity [8] [9]. Final deprotonation restores aromaticity and yields the tetrahydroisoquinoline product.

Traditional conditions employ hydrochloric acid as catalyst in protic solvents at temperatures of 80-100°C for 12-24 hours, typically yielding products in 60-80% efficiency [7] [9]. However, recent developments have demonstrated that the reaction can proceed in aprotic media with superior yields and sometimes without acid catalysis [9].

The electronic nature of the aromatic ring significantly influences reaction efficiency, with nucleophilic rings such as indole or pyrrole giving products in high yields under mild conditions [9]. Less nucleophilic aromatic systems, including simple phenyl groups, require higher temperatures and stronger acid conditions but still provide acceptable yields [9].

For the preparation of 8-Bromo-5,6,7-trimethoxyisoquinoline derivatives, the Pictet-Spengler reaction would benefit from the electron-rich nature of the trimethoxylated aromatic system, facilitating both the cyclization step and subsequent aromatization if required.

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed methodologies have revolutionized isoquinoline synthesis by enabling convergent, modular approaches that provide excellent control over regioselectivity and functional group compatibility. These modern strategies offer significant advantages over classical methods, particularly in terms of reaction mildness, substrate scope, and operational simplicity.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed synthesis represents one of the most versatile approaches for constructing substituted isoquinolines through sequential coupling-imination-annulation processes [10] [11]. Recent developments have demonstrated the utility of microwave-assisted protocols that significantly reduce reaction times while maintaining excellent yields [10].

The methodology developed by Yang and colleagues involves the palladium-catalyzed sequential coupling of 2-bromoarylaldehydes with terminal alkynes in the presence of ammonium acetate [10]. Under microwave irradiation at 120°C for 1-2 hours, this one-pot procedure delivers a variety of substituted isoquinolines in moderate to excellent yields ranging from 63-86% [10] [11].

The reaction mechanism proceeds through initial Sonogashira coupling between the aryl bromide and terminal alkyne, followed by imine formation with ammonium acetate and subsequent intramolecular cyclization [10]. This cascade sequence demonstrates remarkable functional group tolerance and can accommodate both electron-rich and electron-poor aromatic systems [11].

A particularly noteworthy aspect of this methodology is its application to complex molecular frameworks, including natural product derivatives [11]. The synthesis of isoquinolines from estrone and androsterone derivatives proceeded in 63% and 59% yields respectively, demonstrating the method's utility for late-stage functionalization of biologically relevant scaffolds [11].

For 8-Bromo-5,6,7-trimethoxyisoquinoline synthesis, this approach would require careful selection of appropriately substituted 2-bromoarylaldehyde precursors bearing the requisite methoxy groups, followed by subsequent bromination of the isoquinoline product or incorporation of the bromine substituent through cross-coupling strategies.

Nickel-Catalyzed Cross-Coupling Approaches

Nickel-catalyzed methodologies have emerged as powerful alternatives to palladium-based systems, offering unique reactivity profiles and often superior cost-effectiveness [12] [13]. The development of nickel-catalyzed cross-coupling with N-acyliminium ions derived from isoquinolines represents a significant advancement in this field [12] [13].

Research by Doyle and colleagues demonstrated that Ni(0) catalysts facilitate efficient coupling between π-neutral and π-deficient aryl boronic acids and N-acyliminium precursors derived from quinolines and isoquinolines [13]. The reaction proceeds under relatively mild conditions, typically at 40°C for 16 hours in tetrahydrofuran, yielding products in 52-75% efficiency [12].

The mechanism involves oxidative insertion of the nickel catalyst into the N-acyliminium ion precursor, generating a metallacycle intermediate [12]. Subsequent transmetalation with the boronic acid coupling partner and reductive elimination complete the catalytic cycle, delivering the desired arylated dihydroisoquinoline or dihydroquinoline products [12] [13].

This methodology demonstrates particular utility for the preparation of 2-arylated dihydroquinolines and 1-arylated dihydroisoquinolines, which comprise the core structures of numerous bioactive agents [12]. The reaction shows excellent tolerance for various electronic environments in both coupling partners, making it suitable for the synthesis of densely functionalized heterocycles.

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed synthesis strategies have gained prominence due to their exceptional versatility and ability to promote multi-component cascade reactions [14]. The development of copper-catalyzed condensation/addition/oxidation/cyclization cascades represents a particularly elegant approach to pyrrolo[2,1-a]isoquinoline synthesis [14].

Cui and colleagues reported a copper-catalyzed synthesis employing terminal alkynes, aldehydes, and tetrahydroisoquinolines as starting materials [14]. The reaction proceeds through a complex cascade sequence involving initial condensation, Mannich-type addition, oxidation, and final cyclization to deliver the heterocyclic products in 17-69% yield [14].

This methodology demonstrates remarkable chemoselectivity and functional group tolerance, accommodating various substitution patterns on all three coupling partners [14]. The cascade nature of the transformation enables the rapid assembly of complex polycyclic structures from readily available starting materials in a single synthetic operation.

While the yields are more moderate compared to palladium-catalyzed approaches, the atom economy and operational simplicity of copper-catalyzed methods make them attractive alternatives, particularly for large-scale synthesis where cost considerations are paramount.

Regioselective Bromination Techniques

The introduction of bromine substituents into isoquinoline frameworks requires careful consideration of regioselectivity to ensure selective functionalization at the desired position. Advanced bromination methodologies have been developed that provide excellent control over the site of bromination through judicious choice of brominating agents, reaction media, and reaction conditions.

N-Bromosuccinimide in Strong Acid Media

The regioselective monobromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid represents one of the most reliable methods for achieving selective functionalization at the 5-position [15] [16]. This methodology was extensively investigated and optimized to provide exceptional regioselectivity while maintaining high chemical yields [15] [16].

The reaction demonstrates remarkable sensitivity to reaction parameters, including the choice of brominating agent, acid strength, temperature, and concentration [15] [16]. Under optimized conditions employing concentrated sulfuric acid at temperatures ranging from 0-25°C for 2-6 hours, 5-bromoisoquinoline can be obtained in 85-95% yield with excellent regioselectivity [15].

The mechanism involves initial protonation of the isoquinoline nitrogen by the strong acid, followed by electrophilic attack of the brominating species at the activated 5-position [15]. The electron-withdrawing effect of the protonated nitrogen directs the bromination to the meta position relative to the nitrogen, corresponding to the 5-position of the isoquinoline ring system [16].

The high regioselectivity observed with isoquinoline contrasts markedly with the broader distribution of products typically obtained with quinoline, quinazoline, and quinoxaline under similar conditions [15] [16]. This selectivity advantage makes isoquinoline particularly amenable to controlled bromination protocols.

N,N'-Dibromoisocyanuric Acid in Trifluoromethanesulfonic Acid

An alternative bromination protocol employs N,N'-dibromoisocyanuric acid (DBI) as the brominating agent in trifluoromethanesulfonic acid (CF₃SO₃H) [15] [16]. This system provides even higher regioselectivity than the NBS/H₂SO₄ combination while maintaining excellent chemical yields [15].

The reaction proceeds under similar temperature conditions (0-25°C) but typically requires shorter reaction times (2-4 hours) to achieve complete conversion [16]. The enhanced electrophilicity of DBI combined with the extremely high acidity of trifluoromethanesulfonic acid creates optimal conditions for selective electrophilic aromatic substitution [15].

Yields of 90-95% are routinely achieved with this protocol, representing a significant improvement over earlier bromination methods that often suffered from poor regioselectivity and modest yields [16]. The superior performance of this system makes it the method of choice for preparing 5-bromoisoquinoline derivatives when high selectivity is paramount.

Direct Bromination Methodologies

Direct bromination of isoquinoline using molecular bromine (Br₂) provides an alternative approach, though selectivity control requires careful optimization of reaction conditions [17] . The reaction can be conducted using neat liquid bromine or in appropriate solvents under controlled temperature conditions [17].

Research has demonstrated that bromination with molecular bromine can be effectively carried out through fluorous multiphase systems, where bromine diffuses slowly through the fluorous phase into the organic phase [17]. This approach provides moderate and efficient bromination without the need for dropwise addition of bromine, vigorous stirring, or external cooling [17].

The controlled release of bromine in these systems minimizes over-bromination and helps maintain regioselectivity, though the level of control is generally inferior to that achieved with NBS or DBI in strong acid media [17]. Nevertheless, direct bromination remains valuable for cases where the strong acid conditions required for optimal selectivity are incompatible with other functional groups present in the substrate.

Advanced Bromination Strategies

Recent developments in bromination methodology have focused on the use of N-bromosuccinimide as both electrophile and oxidant in cascade transformations [19]. Yang and colleagues reported an efficient approach for constructing functionalized bromoquinolines through NBS-mediated bromination and dehydrogenation of tetrahydroquinolines [19].

This methodology proceeds under metal-free conditions with short reaction duration and demonstrates good functional group tolerance [19]. Various tetrahydroquinolines bearing either electron-rich or electron-deficient groups at different positions can be successfully converted to the corresponding bromoquinolines in moderate to high yields under mild conditions [19].

The obtained polybromoquinolines can undergo subsequent metal-catalyzed cross-coupling reactions with excellent regioselectivity [19]. Sonogashira coupling reactions occur regioselectively at the C-6 position, followed by Suzuki coupling reactions to provide multifunctionalized quinolines [19]. This sequential approach enables the preparation of complex, densely functionalized heterocycles from simple starting materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology in heterocyclic chemistry, offering dramatic reductions in reaction times, enhanced yields, and improved selectivity compared to conventional heating methods. The application of microwave irradiation to isoquinoline synthesis has proven particularly beneficial, enabling the development of efficient one-pot protocols and facilitating previously challenging transformations.

Microwave-Enhanced Palladium Catalysis

The integration of microwave technology with palladium-catalyzed synthesis has yielded remarkable improvements in both reaction efficiency and product quality [10] [20]. The microwave-assisted one-pot synthesis of isoquinolines through sequential coupling-imination-annulation represents a paradigmatic example of this synergy [10].

Under microwave irradiation at 120°C for 30-60 minutes, 2-bromoarylaldehydes undergo efficient coupling with terminal alkynes in the presence of ammonium acetate and palladium catalysts [10]. This protocol consistently delivers yields of 70-86%, representing substantial improvements over conventional heating methods [10]. The dramatic reduction in reaction time from hours to minutes makes this approach particularly attractive for high-throughput synthesis and process optimization.

The enhanced reaction rates observed under microwave conditions result from the efficient dielectric heating of polar solvents and reaction intermediates [20]. This uniform heating eliminates hot spots and provides precise temperature control, leading to improved selectivity and reduced side product formation [10].

Recent developments have extended this methodology to the synthesis of N-propargyl oxazolidines through palladium-catalyzed reductive cyclization [20]. Under microwave irradiation, this transformation proceeds through a sequential reductive cyclization/ring-opening/aromatization cascade via C-O and C-N bond cleavages, delivering 4-substituted isoquinolines in excellent yields [20].

Metal-Free Microwave Protocols

The development of metal-free microwave-assisted protocols has addressed concerns regarding catalyst costs and product purification while maintaining the efficiency advantages of microwave heating [21]. A particularly elegant example involves the synthesis of hydroxyl-containing isoquinolines through metal-free radical cyclization of vinyl isocyanides with alcohols [21].

This methodology employs microwave irradiation at 100°C for 2-4 hours to promote the radical cyclization reaction, achieving moderate to excellent yields (65-85%) with broad substrate scope [21]. The reaction demonstrates excellent functional group tolerance and high atom economy, making it an attractive green chemistry alternative to metal-catalyzed approaches [21].

The mechanism involves the coupling of vinyl isocyanides with alkyl radicals generated through direct catalytic functionalization of the α sp³ C-H bonds of alcohols [21]. The microwave heating facilitates both the radical generation step and the subsequent cyclization, enabling the preparation of diverse hydroxyl-containing isoquinolines that would be difficult to access through conventional methods [21].

Optimization Parameters for Microwave Synthesis

The optimization of microwave-assisted isoquinoline synthesis requires careful consideration of multiple parameters, including temperature, time, solvent selection, and power settings [10] [20]. Temperature control represents the most critical factor, as the enhanced reaction rates under microwave conditions can lead to thermal decomposition if not properly managed [10].

Optimal temperatures typically range from 100-140°C, depending on the specific transformation and substrate stability [21] [10]. Reaction times are dramatically reduced compared to conventional heating, with most transformations completing within 30 minutes to 4 hours [21] [10] [20]. The choice of solvent plays a crucial role in microwave heating efficiency, with polar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide (DMA) providing optimal results [10].

Power control and ramping protocols help prevent overheating and ensure reproducible results [10]. Modern microwave reactors provide excellent temperature monitoring and control capabilities, enabling precise optimization of reaction conditions for maximum efficiency [20].

Scalability and Process Development

The scalability of microwave-assisted isoquinoline synthesis has been demonstrated through millimole-scale reactions that maintain the efficiency and selectivity observed at smaller scales [20]. This scalability makes microwave protocols attractive for both research applications and potential industrial implementation [10].

Process development considerations include vessel selection, stirring efficiency, and heat transfer optimization to ensure uniform heating throughout larger reaction volumes [20]. The ability to conduct parallel microwave synthesis enables rapid condition screening and optimization, accelerating method development and improving overall efficiency [10].

Green Chemistry Approaches for Methoxy Group Introduction

The incorporation of methoxy groups into aromatic systems has traditionally relied on harsh methylating agents such as dimethyl sulfate, methyl iodide, and diazomethane, which pose significant environmental and safety concerns. Modern green chemistry approaches have focused on developing safer, more sustainable alternatives that minimize waste generation and eliminate the use of toxic reagents.

Dimethyl Carbonate as Green Methylating Agent

Dimethyl carbonate (DMC) has emerged as an exemplary green chemistry reagent for O-methylation reactions, offering a non-toxic, environmentally benign alternative to traditional methylating agents [22] [23] [24]. The use of DMC for flavonoid methylation has been extensively developed, demonstrating quantitative yields under mild conditions [22].

The DMC-based methylation protocol employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst at reflux temperature (90°C) [22]. The reaction proceeds through DBU-mediated activation of DMC to generate a more electrophilic methylating species, significantly reducing the activation energy required for the methylation reaction [22]. This approach delivers quantitative yields of methylated products within 12-72 hours, depending on the substrate electronic properties [22].

The mechanism involves nucleophilic attack of DBU on DMC to form an activated intermediate that serves as the actual methylating agent [22]. This activation strategy enables methylation under much milder conditions than typically required for direct DMC methylation, expanding the scope of compatible substrates and functional groups [22].

The environmental advantages of DMC-based methylation are substantial, as the only byproducts are methanol and carbon dioxide [22] [23]. This contrasts favorably with traditional methods that generate large quantities of inorganic salts requiring expensive disposal [22]. The non-toxic nature of DMC and its byproducts makes this approach particularly attractive for pharmaceutical synthesis where product purity requirements are stringent [24].

Phase Transfer Catalysis for Enhanced Efficiency

The integration of phase transfer catalysis with DMC-based methylation has further enhanced the efficiency and scope of green methylation protocols [24]. The use of polyethylene glycol 800 (PEG-800) as a phase transfer catalyst enables one-step synthesis of methyl ethers with dramatically improved reaction rates and yields [24].

This methodology was successfully applied to the synthesis of isoeugenol methyl ether from eugenol, achieving 86.1% yield with 91.6% selectivity under optimized conditions [24]. The reaction employs potassium carbonate as base and PEG-800 as phase transfer catalyst, with optimal conditions identified as 140°C reaction temperature, 3-hour reaction time, and specific molar ratios of reagents [24].

The phase transfer catalyst facilitates efficient mass transfer between the solid base and the organic substrate, enabling the reaction to proceed under milder conditions than would otherwise be required [24]. This approach eliminates the need for harsh bases and reduces the overall environmental impact of the methylation process [24].

Chromium Tricarbonyl-Assisted Methylation

An innovative approach to methoxy group introduction involves the use of chromium tricarbonyl complexes to activate aromatic halides toward nucleophilic substitution by methoxide anion [25] [26]. This methodology exploits the electron-withdrawing effect of the Cr(CO)₃ unit to facilitate nucleophilic aromatic substitution reactions that would be challenging under normal conditions [26].

The chromium tricarbonyl complexation dramatically alters the electronic properties of aromatic systems, making them susceptible to nucleophilic attack [26]. The electron-withdrawing effect of the Cr(CO)₃ moiety activates the aromatic ring toward SNAr reactions and enables efficient substitution of halogen atoms by methoxide anion [25] [26].

This approach has been successfully applied to the introduction of methoxy groups at specific positions of indoline alkaloids [25]. The methodology involves initial chlorination of the aromatic substrate, followed by chromium tricarbonyl complexation and nucleophilic substitution with "naked" methoxide anion [25]. The chromium complex can be readily removed after the substitution reaction, providing the desired methoxylated product [26].

The advantages of this approach include excellent regioselectivity and the ability to introduce methoxy groups in the presence of other sensitive functional groups [25] [26]. The mild reaction conditions and high functional group tolerance make this methodology particularly valuable for complex molecule synthesis where conventional methylation methods might compromise other parts of the molecular structure [25].

Sodium Methoxide-Based Protocols

Traditional sodium methoxide-based methylation remains relevant in green chemistry contexts when employed under optimized conditions that minimize waste and energy consumption [27]. The nucleophilic substitution of alkyl halides with sodium methoxide follows well-established mechanistic pathways, with the reaction kinetics dependent on the halide structure and reaction conditions [27].

For secondary alkyl halides, the reaction typically proceeds through an SN1 mechanism involving carbocation intermediates [27]. The stability of these intermediates influences both reaction rate and selectivity, with tertiary > secondary > primary stability order determining the feasibility of the transformation [27].

Modern applications of sodium methoxide focus on optimizing reaction conditions to maximize efficiency while minimizing environmental impact [27]. This includes the use of minimal solvent volumes, optimized temperatures, and recycling of unreacted methoxide base [27].

Sustainable Process Development

The development of sustainable methylation processes requires comprehensive consideration of atom economy, energy efficiency, and waste minimization [23] [24]. Modern green chemistry approaches emphasize the use of catalytic methods that enable high turnover numbers and minimize the stoichiometric consumption of reagents [22] [23].

Process optimization strategies include the development of continuous flow systems that enhance mass and heat transfer while reducing solvent requirements [23]. The integration of microwave heating with green methylating agents offers additional opportunities for energy-efficient synthesis with reduced environmental impact [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

297.00006 g/mol

Monoisotopic Mass

297.00006 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types